molecular formula C14H13N5O2S B5247979 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B5247979
M. Wt: 315.35 g/mol
InChI Key: BTTVFOBDLQRAMM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a fused [1,2]oxazolo[5,4-b]pyridine core substituted with a cyclopropyl group at position 6 and a methyl group at position 2. The carboxamide moiety is further functionalized with a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group.

Properties

IUPAC Name

6-cyclopropyl-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-6-11-9(12(20)16-14-18-17-7(2)22-14)5-10(8-3-4-8)15-13(11)21-19-6/h5,8H,3-4H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTVFOBDLQRAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the oxazolo[5,4-b]pyridine core, followed by the introduction of the cyclopropyl and methyl groups. The thiadiazole moiety is then attached through a series of reactions involving cyclization and condensation steps. Industrial production methods would likely involve optimization of these steps to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar thiadiazole and oxazole structures exhibit notable antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The incorporation of the oxazole ring may enhance this activity due to its electron-withdrawing characteristics, which can increase the compound's reactivity towards microbial targets.

Anticancer Potential

Thiadiazole derivatives are increasingly recognized for their anticancer properties. The compound under discussion may inhibit certain cancer cell lines by interfering with cellular signaling pathways. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Enzyme Inhibition

Compounds featuring the thiadiazole moiety have been investigated for their ability to inhibit specific enzymes related to disease processes. For example, glutaminyl cyclase inhibitors derived from thiourea structures have shown promise in treating neurodegenerative diseases by modulating glutamate levels in the brain . The potential of 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide as an enzyme inhibitor warrants further investigation.

Synthesis of Thiadiazole Derivatives

The synthesis of thiadiazole derivatives typically involves the reaction between thiosemicarbazides and carbonyl compounds. This method can be adapted to produce the target compound by incorporating cyclopropyl and oxazole functionalities through multi-step synthetic routes .

One-Pot Synthesis Techniques

Recent advancements in synthetic methodologies have introduced one-pot synthesis techniques that streamline the production of complex heterocycles. These methods reduce the number of steps required and improve overall yield, making them attractive for synthesizing compounds like 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The structure-function relationship highlighted that modifications at the thiadiazole position enhanced activity against these pathogens .

Case Study 2: Anticancer Activity Assessment

A series of oxazole-containing compounds were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain structural modifications led to increased cytotoxicity. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic framework. Below is a comparative analysis with other molecules featuring analogous structural motifs:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Reported Activity Reference
6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine + thiadiazole Cyclopropyl, methyl, thiadiazolylidene Not explicitly stated Hypothetical
5-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-4,6-dimethylpyrimidin-2(5H)-one (24) Pyrimidine + triazanylidene Carbazole-acetyl, methyl Anticancer (in vitro screening) Salih et al. [47]
4-[3-(9H-carbazol-9-yl acetyl) triazanylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (25) Pyrazolone + triazanylidene Carbazole-acetyl, phenyl, methyl Antimicrobial activity Salih et al. [47]

Key Observations

Heterocyclic Diversity : While the target compound combines oxazole, pyridine, and thiadiazole rings, compounds like 24 and 25 incorporate carbazole and triazanylidene groups. The thiadiazole moiety in the target molecule may enhance metabolic stability compared to carbazole derivatives, as sulfur-containing heterocycles often exhibit improved pharmacokinetic profiles .

In contrast, the carbazole-acetyl groups in 24 and 25 are bulkier, which may limit bioavailability despite their reported anticancer and antimicrobial activities .

Activity Gaps: Direct pharmacological data for the target compound are absent in the provided evidence.

Methodological Considerations

The structural elucidation of such complex molecules often relies on X-ray crystallography. Programs like SHELXL and SHELXS , widely used for small-molecule refinement, could resolve the stereochemistry of the thiadiazolylidene and oxazolo-pyridine moieties . For instance, SHELXL’s robust handling of high-resolution data would clarify the (2E)-configuration of the thiadiazole substituent, a critical factor in bioactivity .

Q & A

Q. What are the key synthetic steps for preparing 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

The synthesis involves:

  • Thiadiazole ring formation : Cyclocondensation of thiourea derivatives with cyclopropane-containing precursors under reflux conditions in acetic acid .
  • Oxazolo-pyridine core assembly : Coupling via nucleophilic substitution or Pd-catalyzed cross-coupling reactions, optimized at 80–100°C in DMF .
  • Carboxamide linkage : Activated ester intermediates (e.g., NHS esters) react with the thiadiazole-ylidene amine under inert atmosphere . Purification typically employs recrystallization (ethanol/water) or HPLC for >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H/13C NMR : Identify protons and carbons in the thiadiazole (δ 8.2–8.5 ppm for C=N) and oxazolo-pyridine (δ 6.5–7.5 ppm for aromatic protons) .
  • IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Enzyme inhibition : Kinase or protease assays (IC50 determination via fluorescence/colorimetric readouts) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DOE) : Screen solvent polarity (e.g., DMF vs. THF), temperature gradients (60–120°C), and catalysts (e.g., Pd(PPh3)4 for cross-couplings) .
  • Continuous flow reactors : Enhance reproducibility and scalability for thiadiazole ring formation .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How to resolve contradictions between predicted and observed bioactivity data?

  • Validate assay conditions : Ensure compound stability in DMSO/PBS and rule out aggregation artifacts via dynamic light scattering (DLS) .
  • Check purity : HPLC-MS to confirm >95% purity and exclude isomeric byproducts .
  • Test analogs : Compare with structurally similar compounds (e.g., cyclopropane vs. cyclohexane derivatives) to identify critical pharmacophores .

Q. What computational strategies improve QSAR modeling for activity prediction?

  • Descriptor selection : Use logP, topological polar surface area (TPSA), and H-bond donors/acceptors .
  • Model validation : Split data into training (n=20) and test sets (n=7); apply Random Forest or SVM algorithms with R² >0.8 .
  • Docking studies : Align compounds to protein targets (e.g., PI3Kγ) using AutoDock Vina to rationalize activity trends .

Q. How is thermal stability assessed for formulation studies?

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (>200°C indicates suitability for solid dosage forms) .
  • Differential scanning calorimetry (DSC) : Identify polymorphs and melting points (sharp endotherms suggest crystalline stability) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Q. What strategies address purification challenges in derivatives?

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients for polar byproducts .
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane mixtures for non-polar impurities .
  • Ion-exchange resins : Separate charged intermediates (e.g., sulfonamide derivatives) .

Q. How to elucidate the mechanism of action in cancer cells?

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
  • RNA-seq analysis : Identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein thermal stability .

Q. How is regioselectivity controlled during derivatization?

  • DFT calculations : Predict electronic effects (e.g., electron-withdrawing groups favor C4 substitution) .
  • Protecting groups : Use Boc for amines or TBS for hydroxyls to direct reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic attack at electrophilic sites .

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